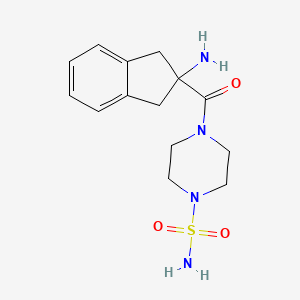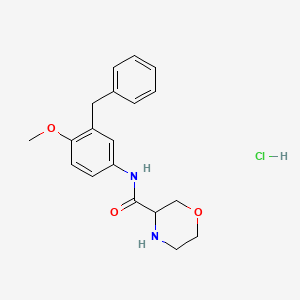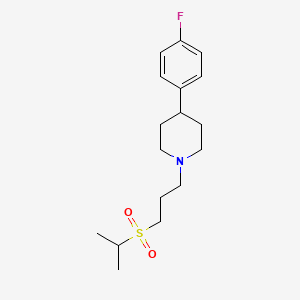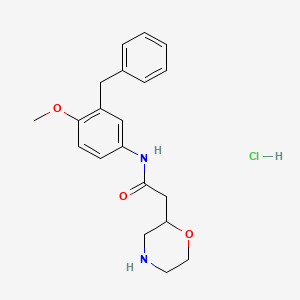
4-(2-Amino-1,3-dihydroindene-2-carbonyl)piperazine-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Amino-1,3-dihydroindene-2-carbonyl)piperazine-1-sulfonamide, also known as ADIPS, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of sulfonamide compounds, which have been widely used as antibiotics and diuretics in the pharmaceutical industry. ADIPS has been found to possess a unique set of properties that make it a promising candidate for the treatment of various diseases.
作用機序
The mechanism of action of 4-(2-Amino-1,3-dihydroindene-2-carbonyl)piperazine-1-sulfonamide is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes and proteins that are involved in disease processes. For example, this compound has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the growth and metastasis of cancer cells. This compound has also been shown to inhibit the aggregation of amyloid beta and alpha-synuclein, which are involved in the development of Alzheimer's and Parkinson's disease, respectively.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound are still being studied, but studies have suggested that it has a low toxicity profile and minimal side effects. This compound has been shown to have a good pharmacokinetic profile, meaning that it is easily absorbed and distributed throughout the body. It has also been shown to have a long half-life, which means that it stays in the body for a longer period of time.
実験室実験の利点と制限
One advantage of using 4-(2-Amino-1,3-dihydroindene-2-carbonyl)piperazine-1-sulfonamide in lab experiments is that it has a unique set of properties that make it a promising candidate for the development of new therapies. It has been shown to have a low toxicity profile and minimal side effects, which makes it a safer alternative to other compounds that have been used in the past. However, one limitation of using this compound in lab experiments is that it requires specialized equipment and expertise to synthesize and study.
将来の方向性
There are several future directions for research on 4-(2-Amino-1,3-dihydroindene-2-carbonyl)piperazine-1-sulfonamide. One area of research could focus on the development of new cancer therapies that use this compound as a primary component. Another area of research could focus on the development of new treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, research could focus on the development of new methods for synthesizing this compound that are more efficient and cost-effective. Overall, the potential applications of this compound in the field of medicine are vast, and further research is needed to fully understand its potential.
合成法
The synthesis of 4-(2-Amino-1,3-dihydroindene-2-carbonyl)piperazine-1-sulfonamide involves a series of chemical reactions that require specialized equipment and expertise. The most commonly used method for synthesizing this compound is the reaction of 2-aminoindan-1-one with piperazine and sulfamic acid. This reaction results in the formation of this compound as a white crystalline solid.
科学的研究の応用
4-(2-Amino-1,3-dihydroindene-2-carbonyl)piperazine-1-sulfonamide has been the subject of several scientific studies due to its potential therapeutic applications. One area of research has focused on the use of this compound as a potential treatment for cancer. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. This makes this compound a promising candidate for the development of new cancer therapies.
Another area of research has focused on the use of this compound as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that this compound can inhibit the aggregation of amyloid beta, a protein that is associated with Alzheimer's disease, and alpha-synuclein, a protein that is associated with Parkinson's disease. This makes this compound a promising candidate for the development of new treatments for these diseases.
特性
IUPAC Name |
4-(2-amino-1,3-dihydroindene-2-carbonyl)piperazine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O3S/c15-14(9-11-3-1-2-4-12(11)10-14)13(19)17-5-7-18(8-6-17)22(16,20)21/h1-4H,5-10,15H2,(H2,16,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBESSQSLKHVLDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2(CC3=CC=CC=C3C2)N)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2-dimethyl-N-[3-(3-methylpyrazol-1-yl)phenyl]-1-oxo-1,4-thiazinane-4-carboxamide](/img/structure/B7639827.png)



![7-[(1-cyclopentylpyrazol-3-yl)methyl]-3-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B7639872.png)
![3-Amino-1-(2-azabicyclo[2.2.1]heptan-2-yl)-2-methyl-3-phenylpropan-1-one;hydrochloride](/img/structure/B7639880.png)
![N-[(4-ethylphenyl)-thiophen-2-ylmethyl]morpholine-2-carboxamide;hydrochloride](/img/structure/B7639886.png)
![5-Tert-butyl-3-[(1-phenylpyrazol-4-yl)methylsulfinylmethyl]-1,2,4-oxadiazole](/img/structure/B7639900.png)
![N-[(2-ethoxypyridin-3-yl)methyl]-3-methyl-1-(pyridin-2-ylmethyl)piperidin-4-amine](/img/structure/B7639901.png)

![2-(1-Aminocyclobutyl)-1-[2-(4-methylphenyl)pyrrolidin-1-yl]ethanone;hydrochloride](/img/structure/B7639909.png)
![N-[1-(2,6-dimethylphenoxy)propan-2-yl]oxolan-3-amine](/img/structure/B7639910.png)
![4-chloro-3-methyl-N-[3-(sulfamoylmethyl)phenyl]benzamide](/img/structure/B7639923.png)